4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo-
Overview
Description
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism Of Action
The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo- is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also modulates the activity of certain signaling pathways that are involved in inflammation and neurodegeneration.
Biochemical And Physiological Effects
Studies have shown that 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo- has several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It also modulates the activity of certain signaling pathways that are involved in inflammation and neurodegeneration. Additionally, it has been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo- in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its low yield and high cost of synthesis.
Future Directions
There are several future directions for the study of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo-. One direction is to study its potential use as an anti-cancer drug. Another direction is to study its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and to optimize its synthesis method to increase yield and reduce cost.
Scientific Research Applications
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo- has been studied extensively for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
properties
CAS RN |
125055-59-6 |
---|---|
Product Name |
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo- |
Molecular Formula |
C18H25N3O2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
6-methyl-N-octyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C18H25N3O2/c1-3-4-5-6-7-8-12-19-17(22)15-13-20-16-11-9-10-14(2)21(16)18(15)23/h9-11,13H,3-8,12H2,1-2H3,(H,19,22) |
InChI Key |
GITXJJGLSZCFIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC(=O)C1=CN=C2C=CC=C(N2C1=O)C |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CN=C2C=CC=C(N2C1=O)C |
Other CAS RN |
125055-59-6 |
synonyms |
2-methyl-N-octyl-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraene-9 -carboxamide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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